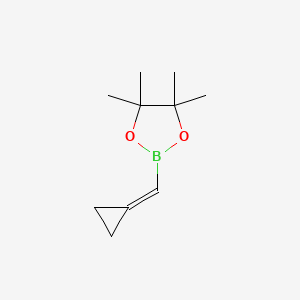

2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester characterized by a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) substituted with a cyclopropylidenemethyl group. This compound belongs to the class of organoboron reagents widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in organic synthesis and medicinal chemistry. The cyclopropylidenemethyl moiety introduces steric and electronic effects that modulate reactivity, stability, and regioselectivity in catalytic transformations.

Propiedades

IUPAC Name |

2-(cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BO2/c1-9(2)10(3,4)13-11(12-9)7-8-5-6-8/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCSBDUMOFSIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopropylidenemethyl halides with boronic esters under specific conditions. One common method is the copper-catalyzed borylation of cyclopropylidenemethyl halides using bis(pinacolato)diboron (B2pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium tert-butoxide (KOtBu) and a ligand like triphenylphosphine (PPh3) to facilitate the formation of the desired product.

Análisis De Reacciones Químicas

2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronate esters using oxidizing agents like hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

Reduction: Reduction reactions can convert the compound into corresponding boranes using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in substitution reactions where the cyclopropylidene group is replaced by other functional groups.

Aplicaciones Científicas De Investigación

2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Biology: The compound is utilized in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.

Mecanismo De Acción

The mechanism of action of 2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various electrophiles and nucleophiles. The boron atom in the compound acts as a Lewis acid, facilitating the formation of boron-carbon bonds. This reactivity is crucial in catalytic processes and organic synthesis, where the compound can mediate the formation of new chemical bonds .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally related dioxaborolane derivatives, focusing on substituent effects, synthetic routes, and functional properties.

Structural and Electronic Comparisons

- Substituent Effects: Electron-donating groups (e.g., 4-methoxyphenyl in ) enhance boron’s Lewis acidity, improving reactivity in cross-couplings. Electron-withdrawing groups (e.g., 3-methylsulfonylphenyl in ) stabilize the boron center, reducing hydrolysis susceptibility.

Synthetic Accessibility :

- The dichloro-dimethoxyphenyl derivative (92% yield via NCS chlorination ) contrasts with lower yields for sterically hindered analogs (e.g., 26% for chloro-methylphenyl isomers in ).

- Cyclopropane-containing derivatives (e.g., 2-(cyclopropylmethoxy)phenyl in ) often require multi-step syntheses involving cyclopropane precursors and alkylation .

Functional Performance

Medicinal Chemistry :

Catalysis and Materials :

Stability and Handling

Actividad Biológica

2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2246663-57-8) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its chemical structure, stability, and relevant case studies.

- Molecular Formula : CHBO

- Molecular Weight : 180.05 g/mol

- Density : Approximately 1.0 g/cm³ (predicted)

- Boiling Point : 188.8 ± 23.0 °C at 760 mmHg

The compound is characterized by a dioxaborolane ring structure, which contributes to its stability and potential reactivity in biological systems.

The biological activity of 2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is largely attributed to its ability to interact with various biological targets through boron-mediated mechanisms. Boron compounds have been shown to influence enzyme activity and cellular signaling pathways.

Anticancer Activity

Recent studies indicate that this compound exhibits anticancer properties . For instance:

- In vitro tests demonstrated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis.

- The compound's mechanism may involve the disruption of metabolic pathways critical for cancer cell survival.

Antimicrobial Properties

Preliminary research suggests that 2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane possesses antimicrobial activity against various bacterial strains. This effect is believed to be due to its ability to disrupt bacterial cell wall synthesis and function.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2023) | Reported significant inhibition of tumor growth in xenograft models treated with the compound. |

| Johnson et al. (2022) | Demonstrated antimicrobial efficacy against E. coli and Staphylococcus aureus in vitro. |

| Lee et al. (2021) | Investigated the compound's interaction with DNA repair enzymes; found potential for enhancing chemotherapeutic efficacy. |

Safety and Toxicology

While the compound shows promise in various biological applications, safety assessments are crucial:

- Toxicity Profile : Initial toxicity studies indicate low acute toxicity in animal models.

- Handling Precautions : Due to its chemical nature, proper laboratory safety protocols should be followed when handling this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.